molecular formula C₉H₁₃NO₃ B118595 methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate CAS No. 61865-49-4

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate

Cat. No. B118595
CAS RN: 61865-49-4
M. Wt: 183.2 g/mol
InChI Key: NEJBWENICROWTO-SFYZADRCSA-N
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Description

The compound “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is an acetal reagent used in the synthesis of desoxy cannabidiols and THC related psychoactive compounds .


Molecular Structure Analysis

The molecular structure of “(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be found in various databases .

Scientific Research Applications

Structural and Conformational Studies

Structural Insights :Methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate and its derivatives exhibit diverse structural features. For instance, certain derivatives exhibit coplanarity of specific groups with cyclopentadienyl rings, as observed in heteroannularly disubstituted ferrocene derivatives. These derivatives also demonstrate self-assembly through intermolecular hydrogen bonds, forming infinite chains or centrosymmetric dimers, as seen in compounds like methyl 1 -(acetamido)ferrocene-1-carboxylate (Cetina et al., 2009).

Conformational Analyses :Conformationally constrained dipeptide surrogates have been synthesized from derivatives of this compound, showcasing the chemical versatility and potential for generating biologically relevant structures. The synthesis of 4-aryl indolizidin-9-one amino acids, for instance, utilizes a common alpha, omega-diaminoazelate enone intermediate, indicating the compound's utility in generating complex molecular structures with potential biological activity (Cluzeau & Lubell, 2004).

Synthetic Applications

Synthesis of Homoconduritols and Homoaminoconduritols :Derivatives of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate have been utilized in the synthesis of new homoconduritols and homoaminoconduritols, compounds with potential pharmaceutical applications. This synthesis involves multiple reaction steps, including epoxidation, cis-hydroxylation, and ring opening, highlighting the compound's role in complex organic synthesis processes (Kaya et al., 2016).

Mechanistic Studies in Organic Chemistry

Microwave-assisted Synthesis :The microwave-assisted synthesis of related compounds, like methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrates the role of methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate derivatives in exploring new synthetic pathways. The unexpected stereoselective substitution reaction observed during the synthesis underlines the potential of these compounds in uncovering novel chemical transformations (Onogi et al., 2012).

properties

IUPAC Name

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJBWENICROWTO-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326967
Record name NSC624590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate

CAS RN

61865-49-4
Record name NSC624590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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